2-(5-phenyl-1H-pyrazol-3-yl)acetonitrile
Overview
Description
2-(5-phenyl-1H-pyrazol-3-yl)acetonitrile is an organic compound characterized by a pyrazole ring substituted with a phenyl group at the 5-position and an acetonitrile group at the 3-position. This compound is part of the pyrazole family, which is known for its diverse biological and chemical properties .
Mechanism of Action
Target of Action
A structurally similar compound, [4- ( {4- [ (5-cyclopropyl-1h-pyrazol-3-yl)amino]-6- (methylamino)pyrimidin-2-yl}amino)phenyl]acetonitrile, has been found to interact with theCalcium/calmodulin-dependent protein kinase type II subunit beta in humans .
Mode of Action
For instance, the structurally similar compound mentioned above interacts with its target protein, potentially altering its activity .
Biochemical Pathways
Given its potential interaction with a calcium/calmodulin-dependent protein kinase, it may influence calcium signaling pathways, which play crucial roles in various cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-phenyl-1H-pyrazol-3-yl)acetonitrile typically involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine . This reaction is often catalyzed by iodine, which facilitates the formation of the pyrazole ring . The reaction conditions usually involve heating the reactants in a suitable solvent, such as ethanol or acetic acid, under reflux .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
2-(5-phenyl-1H-pyrazol-3-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyrazoles, amines, and other functionalized derivatives .
Scientific Research Applications
2-(5-phenyl-1H-pyrazol-3-yl)acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activity and is studied for its potential use in pharmaceuticals.
Medicine: It has been investigated for its potential as an anti-inflammatory and anticancer agent.
Comparison with Similar Compounds
Similar Compounds
2-(5-methyl-1-phenyl-1H-pyrazol-3-yl)acetonitrile: This compound has a methyl group instead of a hydrogen at the 5-position.
5-Amino-pyrazoles: These compounds have an amino group at the 5-position and are used in the synthesis of various heterocyclic compounds.
Uniqueness
2-(5-phenyl-1H-pyrazol-3-yl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl group enhances its stability and reactivity, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-(3-phenyl-1H-pyrazol-5-yl)acetonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3/c12-7-6-10-8-11(14-13-10)9-4-2-1-3-5-9/h1-5,8H,6H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOISDZHTKJQPAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)CC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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